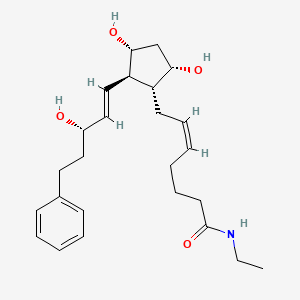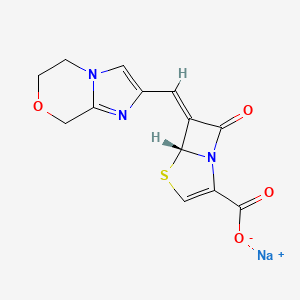
BLI-489
Übersicht
Beschreibung
BLI-489 ist ein Beta-Lactamase-Inhibitor, der ein großes Potenzial im Kampf gegen bakterielle Infektionen gezeigt hat. Es ist besonders effektiv, wenn es in Kombination mit anderen Antibiotika wie Piperacillin eingesetzt wird, um die Aktivität von Beta-Lactamase-Enzymen zu hemmen, die von verschiedenen pathogenen Bakterien produziert werden. Diese Enzyme sind für Antibiotikaresistenz verantwortlich, was this compound zu einer wertvollen Verbindung im Kampf gegen arzneimittelresistente bakterielle Infektionen macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung einer Penemringstruktur beinhalten. Die Synthese beginnt typischerweise mit der Herstellung eines Schlüsselzwischenprodukts, das dann verschiedenen chemischen Transformationen unterzogen wird, um das Endprodukt zu erhalten. Die Reaktionsbedingungen beinhalten oft die Verwendung spezifischer Lösungsmittel, Katalysatoren und Temperaturkontrollen, um sicherzustellen, dass die gewünschten chemischen Transformationen effizient ablaufen .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Der Prozess umfasst Schritte wie Reinigung, Kristallisation und Qualitätskontrolle, um sicherzustellen, dass das Endprodukt die für die pharmazeutische Verwendung erforderlichen Standards erfüllt .
Wissenschaftliche Forschungsanwendungen
BLI-489 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: this compound wird als Modellverbindung verwendet, um die Beta-Lactamase-Hemmung und die Entwicklung neuer Antibiotika zu untersuchen.
Biologie: Die Verbindung wird verwendet, um die Mechanismen der Antibiotikaresistenz bei Bakterien zu untersuchen und neue Strategien zur Bekämpfung von arzneimittelresistenten Infektionen zu entwickeln.
Medizin: this compound wird als potenzielles Therapeutikum zur Behandlung bakterieller Infektionen untersucht, insbesondere solcher, die durch arzneimittelresistente Krankheitserreger verursacht werden.
Industrie: Die Verbindung wird bei der Entwicklung neuer pharmazeutischer Formulierungen und als Referenzstandard in Qualitätskontrollprozessen verwendet .
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die Aktivität von Beta-Lactamase-Enzymen hemmt. Diese Enzyme sind für den Abbau von Beta-Lactam-Antibiotika verantwortlich und machen sie so unwirksam. This compound bindet an die aktive Stelle des Beta-Lactamase-Enzyms und verhindert so die Hydrolyse des Antibiotikums. Diese Hemmung ermöglicht es dem Antibiotikum, aktiv zu bleiben und die Bakterien effektiv abzutöten .
Wirkmechanismus
Target of Action
BLI-489, also known as R56JYB8P8Z, is primarily targeted at β-lactamase enzymes . These enzymes are produced by certain bacteria and are responsible for their resistance to β-lactam antibiotics, including penicillins, cephalosporins, cephamycins, and carbapenems .
Mode of Action
This compound acts as a β-lactamase inhibitor . It binds to the active sites of β-lactamase enzymes, thereby inhibiting their function . This prevents the enzymes from breaking down β-lactam antibiotics, allowing these antibiotics to effectively kill the bacteria .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the inhibition of β-lactamase enzymes . By inhibiting these enzymes, this compound prevents the hydrolysis of β-lactam antibiotics, thereby preserving their antibacterial activity . This allows the antibiotics to inhibit the synthesis of the bacterial cell wall, leading to cell death .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in healthy subjects . The compound has been administered intravenously in these studies, and its safety, tolerability, and drug absorption profile have been evaluated . .
Result of Action
The primary result of this compound’s action is the enhanced efficacy of β-lactam antibiotics against bacteria that produce β-lactamase enzymes . By inhibiting these enzymes, this compound allows the antibiotics to effectively kill the bacteria, thereby helping to combat bacterial infections .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of other antibiotics, such as Piperacillin, can enhance the efficacy of this compound . Moreover, the specific strain of bacteria and the type of β-lactamase enzyme it produces can also affect the compound’s action . .
Biochemische Analyse
Biochemical Properties
BLI-489 plays a significant role in biochemical reactions as it inhibits the hydrolysing activity of various β-lactamases . It interacts with enzymes such as OXA-23, OXA-24, OXA-51, and OXA-58 . The nature of these interactions involves this compound binding to the active sites of these enzymes, thereby obstructing the entrance of other substances and inhibiting their hydrolysis activities .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of β-lactamases, enzymes that bacteria produce to resist β-lactam antibiotics . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism, particularly in bacteria that are resistant to carbapenem .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Specifically, this compound binds to the active sites of OXA-24 and OXA-58, conferring strong inhibition activity . This binding obstructs the entrance of other substances, thereby inhibiting the hydrolysis activities of these enzymes .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not currently available in the literature. Given its role as a beta-lactamase inhibitor, it is likely to interact with enzymes or cofactors involved in bacterial resistance to β-lactam antibiotics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
BLI-489 is synthesized through a series of chemical reactions involving the formation of a penem ring structure. The synthesis typically starts with the preparation of a key intermediate, which is then subjected to various chemical transformations to yield the final product. The reaction conditions often involve the use of specific solvents, catalysts, and temperature controls to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and quality control to ensure the final product meets the required standards for pharmaceutical use .
Analyse Chemischer Reaktionen
Reaktionstypen
BLI-489 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Die Verbindung kann auch reduziert werden, um verschiedene reduzierte Formen zu erhalten.
Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden
Häufige Reagenzien und Bedingungen
Die gängigen Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen, pH-Werte und Lösungsmittelsysteme, um die gewünschten chemischen Transformationen zu erreichen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound. Diese Derivate können unterschiedliche biologische Aktivitäten und Eigenschaften haben, was sie für weitere Forschung und Entwicklung nützlich macht .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einige Verbindungen, die BLI-489 ähneln, umfassen:
Avibactam: Ein weiterer Beta-Lactamase-Inhibitor mit einem ähnlichen Wirkmechanismus.
Sulbactam: Ein Beta-Lactamase-Inhibitor, der oft in Kombination mit anderen Antibiotika eingesetzt wird, um deren Wirksamkeit zu verbessern.
Tazobactam: Ein Beta-Lactamase-Inhibitor, der in Kombination mit Piperacillin zur Behandlung verschiedener bakterieller Infektionen eingesetzt wird .
Einzigartigkeit von this compound
This compound ist einzigartig in seiner breiten Aktivität gegen Beta-Lactamasen der Klasse A, B und D. Diese breite Aktivität macht es besonders wertvoll bei der Behandlung von Infektionen, die durch eine Vielzahl von arzneimittelresistenten Bakterien verursacht werden. Darüber hinaus hat this compound synergistische Wirkungen gezeigt, wenn es in Kombination mit anderen Antibiotika eingesetzt wurde, wodurch deren Wirksamkeit erhöht und ein mächtiges Werkzeug im Kampf gegen Antibiotikaresistenz geschaffen wird .
Eigenschaften
IUPAC Name |
sodium;(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S.Na/c17-11-8(12-16(11)9(6-21-12)13(18)19)3-7-4-15-1-2-20-5-10(15)14-7;/h3-4,6,12H,1-2,5H2,(H,18,19);/q;+1/p-1/b8-3-;/t12-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSWVJXWZXQOSW-ZDFSRXSCSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NC(=CN21)C=C3C4N(C3=O)C(=CS4)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC2=NC(=CN21)/C=C/3\[C@@H]4N(C3=O)C(=CS4)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N3NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623564-40-9 | |
| Record name | BLI-489 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0623564409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BLI-489 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R56JYB8P8Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


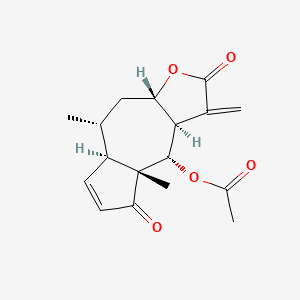
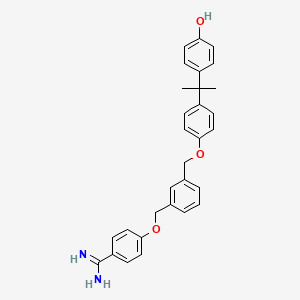


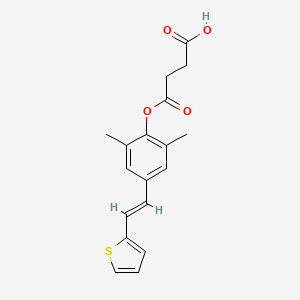
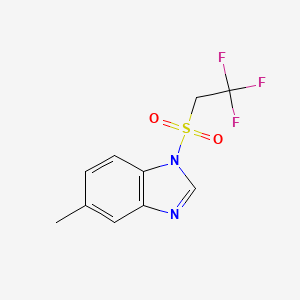
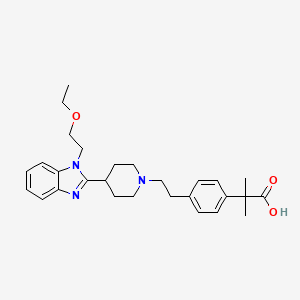
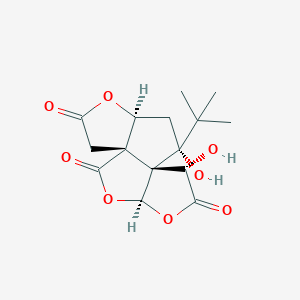
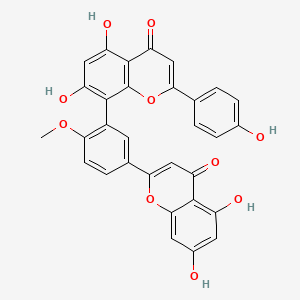
![2-ethyl-9-methyl-13-[2-(1-oxidoquinolin-1-ium-4-yl)oxyethyl]-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B1667070.png)
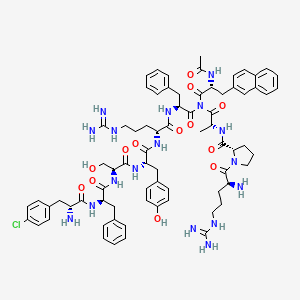
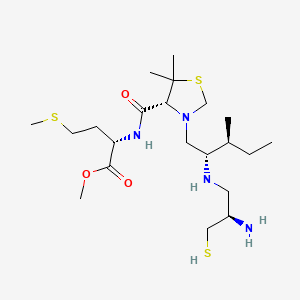
![(2R)-2-Amino-3-[[(2R)-2-amino-3-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one](/img/structure/B1667074.png)
